ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
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Overview
Description
The 1-methyl-1H-pyrazol-3-yl group is a common moiety in many chemical compounds, including some pharmaceuticals . It’s a five-membered ring structure with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate” are not available, there are methods for synthesizing related compounds. For example, one method involves using diethyl butynedioate as a raw material, condensing with methylhydrazine . Another method involves intermediate derivatization methods (IDMs) to synthesize derivatives containing the 3-methyl-1H-pyrazol-5-yl group .Molecular Structure Analysis
The molecular structure of compounds containing the 1-methyl-1H-pyrazol-3-yl group can be confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving compounds with the 1-methyl-1H-pyrazol-3-yl group can vary widely depending on the specific compound and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 1-methyl-1H-pyrazol-3-yl group can vary widely depending on the specific compound .Scientific Research Applications
Synthesis and Reactivity
Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate serves as a versatile intermediate in the synthesis of various pyrazole derivatives, highlighting its importance in organic synthesis and potential pharmaceutical applications. For instance, it has been employed in 1,3-dipolar cycloadditions with electron-rich and electron-deficient alkynes, leading to CF3-substituted pyrazoles, and has shown marginal activity as potential fungicides and bactericides when coupled with diazotised sulphonamide bases and cyclised with substituted hydrazines (Gladow, Doniz‐Kettenmann, & Reissig, 2014); (Ahluwalia, Dutta, & Sharma, 1986).
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives synthesized from this compound has been conducted, showcasing its potential in developing new antibacterial and antifungal agents. For example, a facile synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity against tested microbial strains (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Antioxidant Properties
The compound has also been implicated in studies investigating antioxidant properties. A novel pyrazole derivative synthesized through a cyclocondensation reaction exhibited in vitro antioxidant susceptibilities, emphasizing the compound's utility in exploring therapeutic agents with antioxidant capabilities (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Synthesis of Heterocycles
This compound is fundamental in the synthesis of nitrogen-containing heterocycles, demonstrating the compound's versatility and its role in expanding the chemical space of heterocyclic compounds for various applications, including drug discovery and material science (Behalo & Aly, 2011).
Chemosensor Development
The compound's derivatives have been explored for the development of chemosensors, indicating its utility in creating sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring, food safety, and biomedical diagnostics (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-8(12)7-4-5-11(2)10-7/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHMSFPCQOVCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NN(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958132-55-3 |
Source
|
Record name | ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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